Dimethyl 4,4'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylate
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Overview
Description
4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and two methoxycarbonyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl typically involves the bromination of a biphenyl derivative followed by esterification. One common method includes the bromination of 2,2’-bis(methoxycarbonyl)-1,1’-biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4’-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents under mild conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Cross-Coupling Reactions: Products include biphenyl derivatives with extended conjugation or functionalized aromatic rings.
Scientific Research Applications
4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4’-dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or cross-coupling reactions. The methoxycarbonyl groups can participate in esterification or hydrolysis reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole
- 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)
Uniqueness
4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of bromine and methoxycarbonyl groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H12Br2O4 |
---|---|
Molecular Weight |
428.07 g/mol |
IUPAC Name |
methyl 5-bromo-2-(4-bromo-2-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C16H12Br2O4/c1-21-15(19)13-7-9(17)3-5-11(13)12-6-4-10(18)8-14(12)16(20)22-2/h3-8H,1-2H3 |
InChI Key |
CMYLAAKASWALOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C2=C(C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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